2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile
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Overview
Description
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is a chemical compound with the molecular formula C11H8FN3O and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of an amino group, a fluorophenoxy group, and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile typically involves the reaction of 4-fluorophenol with ethyl 2-cyano-3-oxobutanoate in the presence of a base to form an intermediate. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include ambient temperature and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-Amino-2-(4-chlorophenoxy)ethylidene]malononitrile
- 2-[1-Amino-2-(4-bromophenoxy)ethylidene]malononitrile
- 2-[1-Amino-2-(4-methylphenoxy)ethylidene]malononitrile
Uniqueness
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .
Properties
IUPAC Name |
2-[1-amino-2-(4-fluorophenoxy)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDSVVWXFNCNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=C(C#N)C#N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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